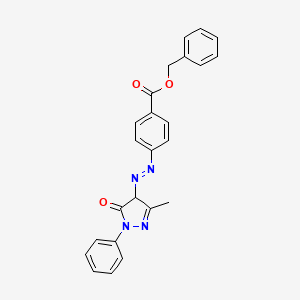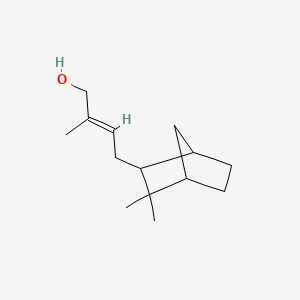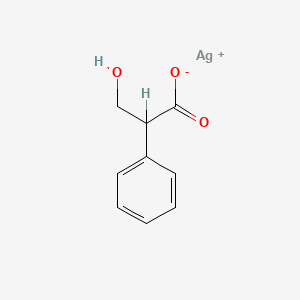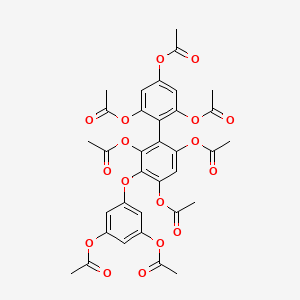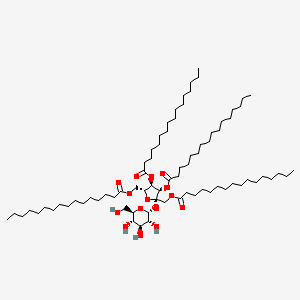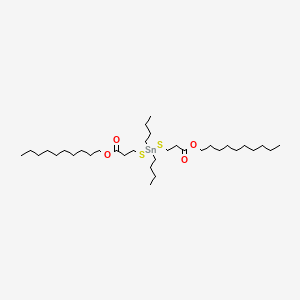
Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate: is a specialized organotin compound known for its unique chemical structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves the reaction of decyl alcohol with a stannic chloride derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in a variety of chemical transformations.
Medicine: In medicine, it may be explored for its potential use in drug delivery systems or as a therapeutic agent, although more research is needed to fully understand its pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers, coatings, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Tributyltin oxide: Another organotin compound with similar applications but different reactivity and toxicity profiles.
Dibutyltin dilaurate: Used in similar industrial applications but has different physical and chemical properties.
Uniqueness: Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
83833-25-4 |
|---|---|
Fórmula molecular |
C34H68O4S2Sn |
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
decyl 3-[dibutyl-(3-decoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C13H26O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-4-2;/h2*16H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
CGYJPORKAJHLAH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)



